

Unveiling the Pharmacological Profile of DDP-38003 Dihydrochloride: A Technical Guide

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Compound of Interest					
Compound Name:	DDP-38003 dihydrochloride				
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For Researchers, Scientists, and Drug Development Professionals

Abstract

DDP-38003 dihydrochloride has emerged as a potent and orally bioavailable inhibitor of histone lysine-specific demethylase 1A (KDM1A/LSD1), a key epigenetic regulator implicated in various cancers. This technical guide provides an in-depth overview of the pharmacological properties of DDP-38003, summarizing its mechanism of action, in vitro and in vivo efficacy, and the experimental methodologies used for its characterization. All quantitative data has been compiled into structured tables for clarity, and key cellular and experimental pathways are visualized using diagrams to facilitate a comprehensive understanding of this promising therapeutic agent.

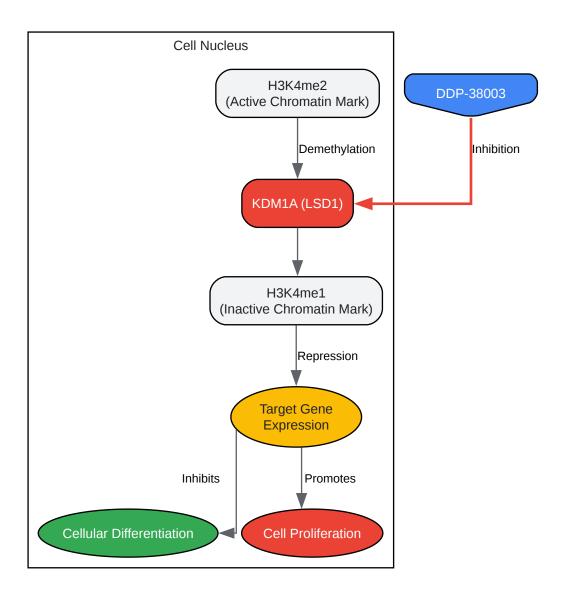
Introduction

Histone lysine-specific demethylase 1A (KDM1A), also known as LSD1, is a flavin-dependent monoamine oxidase homolog that plays a critical role in transcriptional regulation by removing methyl groups from mono- and di-methylated lysine 4 of histone H3 (H3K4me1/2) and lysine 9 of histone H3 (H3K9me1/2). Its overexpression has been correlated with poor prognosis in numerous malignancies, making it a compelling target for anticancer drug development. DDP-38003 is a novel, potent, and orally active inhibitor of KDM1A.[1][2][3][4][5][6] This document serves as a technical resource, detailing the pharmacological characteristics of **DDP-38003 dihydrochloride**.



Mechanism of Action

DDP-38003 functions as an inhibitor of KDM1A, thereby preventing the demethylation of its histone substrates.[7][8][9] This inhibition leads to an increase in the levels of H3K4me1/2, which are generally associated with active gene transcription. The resulting alteration in the epigenetic landscape can induce differentiation and reduce the clonogenic potential of cancer cells, particularly in hematological malignancies like acute myeloid leukemia (AML).[7][10][11]



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DDP-38003 inhibits KDM1A, leading to altered gene expression.

Quantitative Pharmacological Data



The following tables summarize the key quantitative data for **DDP-38003 dihydrochloride**.

Table 1: In Vitro Activity of DDP-38003

Target/Assay	IC50 (nM)	Cell Line	Effect	Reference
KDM1A/LSD1	84	-	Enzyme Inhibition	[1][3][4][5][6][7] [8][9][10]
MAO A	>100,000	-	Enzyme Inhibition	[10]
мао в	1,500	-	Enzyme Inhibition	[10]
Colony Formation	More active than 1R, 2S analogue	THP-1	Inhibition of clonogenic potential	[7][8][9]
Cell Differentiation	More active than 1R, 2S analogue	THP-1	Induction of differentiation	[7][8][9]

Table 2: In Vivo Efficacy of DDP-38003 in a Murine

Leukemia Model

Dosage (Oral)	Dosing Schedule	Increase in Survival Rate	Animal Model	Reference
11.25 mg/kg	3 days/week for 3 weeks	35%	CD-1 mice with leukemia	[7][8][9]
22.50 mg/kg	3 days/week for 3 weeks	62%	CD-1 mice with leukemia	[7][8][9][10]

Table 3: Pharmacokinetic Profile of DDP-38003



Parameter	Value	Species	Route of Administration	Reference
Half-life (t1/2)	8 h	Mouse	Oral	[7][8][9]
Bioavailability	Orally active	Mouse	Oral	[1][3][4][5][6][7] [10]

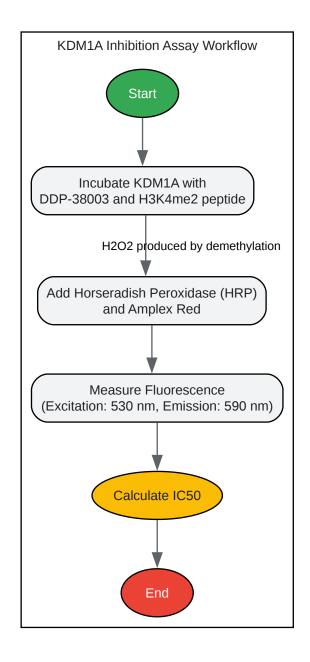
Experimental Protocols

Detailed methodologies for the key experiments are provided below.

KDM1A/LSD1 Inhibition Assay

The enzymatic activity of KDM1A is assessed using a horseradish peroxidase-coupled assay.





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Workflow for the KDM1A enzymatic inhibition assay.

- Principle: The demethylation of a biotinylated H3K4me2 peptide substrate by KDM1A produces hydrogen peroxide (H2O2). In the presence of HRP, H2O2 reacts with Amplex Red to produce the fluorescent product, resorufin.
- Procedure:



- Recombinant human KDM1A/CoRest is incubated with varying concentrations of DDP-38003 in assay buffer.
- The biotinylated H3K4me2 peptide substrate is added to initiate the enzymatic reaction.
- The reaction is allowed to proceed at room temperature.
- A solution containing HRP and Amplex Red is added.
- The fluorescence is measured using a plate reader (excitation at 530 nm and emission at 590 nm).
- IC50 values are calculated from the dose-response curves.

THP-1 Cell Colony Formation Assay

This assay evaluates the effect of DDP-38003 on the clonogenic potential of the human acute monocytic leukemia cell line, THP-1.

- Procedure:
 - THP-1 cells are seeded in a semi-solid methylcellulose-based medium in the presence of various concentrations of DDP-38003.
 - The plates are incubated for 10-14 days to allow for colony formation.
 - Colonies, defined as clusters of >40 cells, are counted using a microscope.
 - The percentage of colony formation inhibition is calculated relative to vehicle-treated control cells.

THP-1 Cell Differentiation Assay

The ability of DDP-38003 to induce differentiation in THP-1 cells is assessed by monitoring the expression of cell surface differentiation markers.

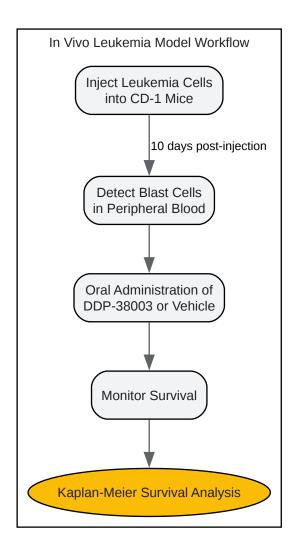
Procedure:



- THP-1 cells are cultured with different concentrations of DDP-38003 for a specified period (e.g., 48-96 hours).
- Cells are harvested and stained with fluorescently labeled antibodies against differentiation markers such as CD11b or CD86.
- The expression of these markers is quantified by flow cytometry.
- An increase in the percentage of cells expressing the differentiation markers indicates induction of differentiation.

In Vivo Murine Leukemia Model

The antitumor efficacy of DDP-38003 is evaluated in an in vivo model of leukemia.





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Experimental workflow for the in vivo murine leukemia model.

- Animal Model: CD-1 mice are used.[7][8][9]
- Tumor Induction: Mice are intravenously injected with murine acute promyelocytic leukemia cells.
- Treatment:
 - Treatment is initiated once blast cells are detected in the peripheral blood (approximately 10 days post-injection).[7][8][9]
 - DDP-38003 is dissolved in a vehicle (e.g., 40% PEG 400 in a 5% glucose solution) and administered orally.[7][8][9]
 - Dosing is performed 3 days per week for 3 consecutive weeks at doses of 11.25 mg/kg and 22.5 mg/kg.[7][8][9]
- Efficacy Endpoint: The primary endpoint is the survival of the mice. Survival data is analyzed and represented using a Kaplan-Meier survival plot.[7][8][9]

Conclusion

DDP-38003 dihydrochloride is a potent, selective, and orally active inhibitor of KDM1A with demonstrated preclinical efficacy in models of acute myeloid leukemia. Its ability to induce differentiation and inhibit colony formation in cancer cells, coupled with a favorable in vivo profile, underscores its potential as a therapeutic agent. The data and protocols presented in this guide provide a comprehensive foundation for further research and development of this promising epigenetic modulator.

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